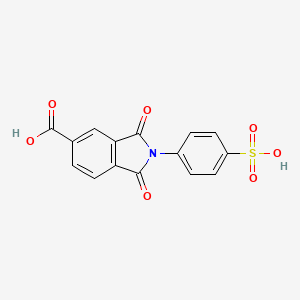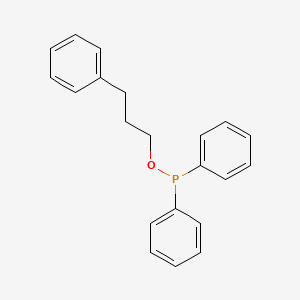
Phosphinous acid, diphenyl-, 3-phenylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinous acid, diphenyl-, 3-phenylpropyl ester is a chemical compound with the molecular formula C21H21OP It is known for its unique structure, which includes a phosphinous acid group bonded to a diphenyl group and a 3-phenylpropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinous acid, diphenyl-, 3-phenylpropyl ester typically involves the reaction of diphenylphosphine with 3-phenylpropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphinous acid, diphenyl-, 3-phenylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphinous acid, diphenyl-, 3-phenylpropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphinous acid, diphenyl-, 3-phenylpropyl ester involves its interaction with molecular targets through its phosphinous acid group. This group can form strong bonds with various substrates, facilitating catalytic processes and chemical transformations. The pathways involved in its action are dependent on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Phosphinous acid, diphenyl-, 1,1-dimethyl-3-phenylpropyl ester
- Phosphinous acid, diphenyl-, 2-phenylethyl ester
- Phosphinous acid, diphenyl-, benzyl ester
Uniqueness
Phosphinous acid, diphenyl-, 3-phenylpropyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. Its structure allows for unique interactions and applications, particularly in the formation of specialized ligands and catalysts.
Properties
CAS No. |
174303-95-8 |
|---|---|
Molecular Formula |
C21H21OP |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
diphenyl(3-phenylpropoxy)phosphane |
InChI |
InChI=1S/C21H21OP/c1-4-11-19(12-5-1)13-10-18-22-23(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-9,11-12,14-17H,10,13,18H2 |
InChI Key |
FEPFIHXTODNQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


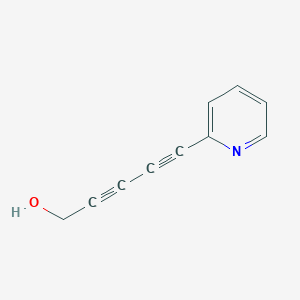
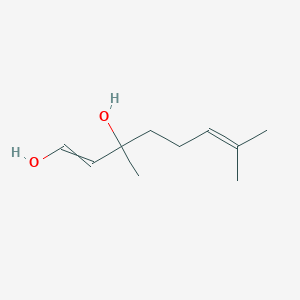
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
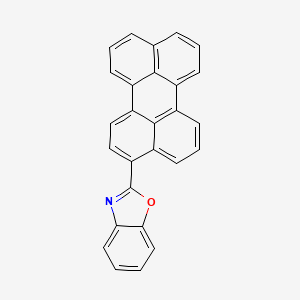
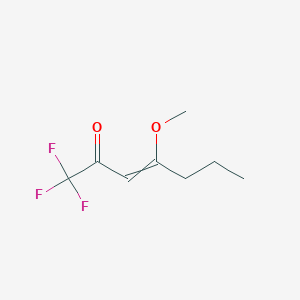
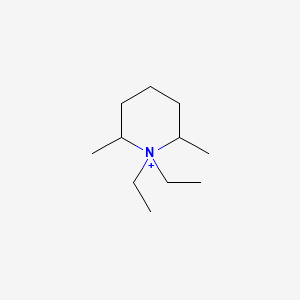
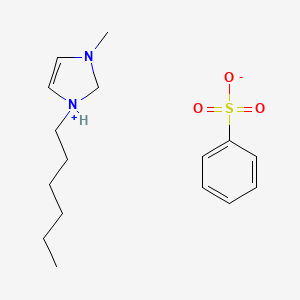
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
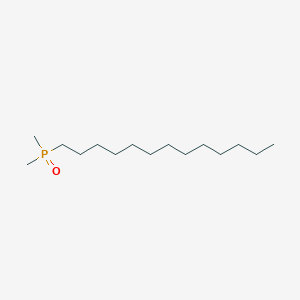

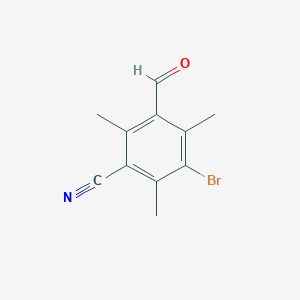
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
